1-isopropyl-3-methyl-1H-pyrazole
Overview
Description
1-Isopropyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Scientific Research Applications
1-Isopropyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in many important synthetic drug molecules, indicating their potential to bind with high affinity to multiple receptors .
Mode of Action
Pyrazoles, in general, are known for their structural versatility, which allows them to interact with various biological targets . The presence of two adjacent nitrogen atoms in the pyrazole ring can influence its reactivity, leading to changes in its interaction with targets .
Biochemical Pathways
Pyrazole derivatives are known to impact a broad range of pharmacological properties . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad biological activities of pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction between acetylacetone and isopropylhydrazine under acidic conditions can yield this compound . Another method involves the use of transition-metal catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole
- 1-Isopropyl-3,5-dimethyl-1H-pyrazole
- 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
Comparison: 1-Isopropyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-methyl-1-phenyl-1H-pyrazole, it has a different steric and electronic environment, affecting its reactivity and interaction with biological targets . The presence of the isopropyl group enhances its lipophilicity, which can influence its pharmacokinetic properties .
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFOKFFWKPBELZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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